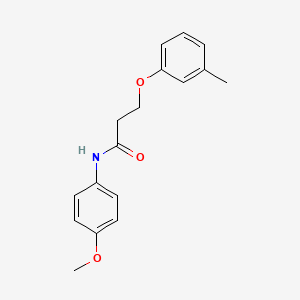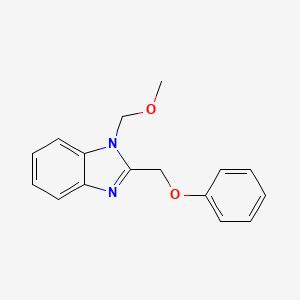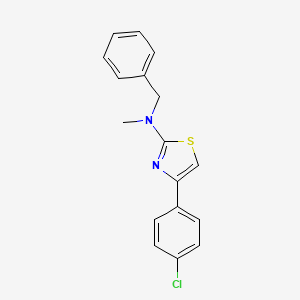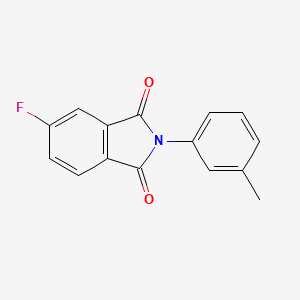
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide typically involves the reaction of 4-methoxyaniline with 3-(3-methylphenoxy)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-3-(3-methylphenoxy)propanamide.
Reduction: Formation of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in essential metabolic processes. In the case of anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide can be compared with other similar compounds such as:
N-(4-hydroxyphenyl)-3-(3-methylphenoxy)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenyl)-3-(4-methylphenoxy)propanamide: Similar structure but with a different substitution pattern on the phenoxy ring.
N-(4-methoxyphenyl)-3-(3-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and substitution patterns, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-4-3-5-16(12-13)21-11-10-17(19)18-14-6-8-15(20-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIVBGDFEPWJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B5833605.png)
![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
![N-(3-chloro-2-methylphenyl)-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amine](/img/structure/B5833619.png)

![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(DIFLUOROMETHYL)-N~3~-(2,4-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5833656.png)
![2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)


